molecular formula C10H12F4N4O3S B10957302 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10957302
M. Wt: 344.29 g/mol
InChI Key: NUGCVWLNZRNQFU-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound characterized by its unique chemical structure, which includes difluoromethyl groups and a sulfonyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to yield the target compound, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethyl groups or the sulfonyl group, potentially yielding different functionalized pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluoromethyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl groups are particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

Medicinally, the compound is investigated for its potential as a drug candidate. Its structural features make it a promising candidate for targeting specific enzymes or receptors, potentially leading to the development of new therapeutics.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoromethyl groups can enhance binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(chloromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

Compared to similar compounds, 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of difluoromethyl groups, which can significantly alter its chemical reactivity and biological activity. These groups can enhance metabolic stability and improve pharmacokinetic properties, making the compound a valuable candidate for further research and development.

Properties

Molecular Formula

C10H12F4N4O3S

Molecular Weight

344.29 g/mol

IUPAC Name

3,5-bis(difluoromethyl)-2-(1,5-dimethylpyrazol-4-yl)sulfonyl-4H-pyrazol-3-ol

InChI

InChI=1S/C10H12F4N4O3S/c1-5-7(4-15-17(5)2)22(20,21)18-10(19,9(13)14)3-6(16-18)8(11)12/h4,8-9,19H,3H2,1-2H3

InChI Key

NUGCVWLNZRNQFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

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